ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoxaline core with ethyl ester, methyl, and keto functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, hydroxyquinoxaline, and various substituted quinoxaline derivatives .
Scientific Research Applications
Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Quinoxaline derivatives are used in the development of pharmaceuticals for treating infections, cancer, and neurological disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. Its antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, while its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities.
6,7-Dimethylquinoxaline: Lacks the ester and keto functional groups but shares the quinoxaline core.
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate: Another derivative with additional methyl groups.
Uniqueness
Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and keto groups allows for diverse chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6,11H,4H2,1-3H3 |
InChI Key |
DNRSRRSQKGHAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C2C=C(C(=CC2=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.